

# material safety data sheet (MSDS) for 1-Benzyl-4-hydroxypiperidine

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## Compound of Interest

Compound Name: 1-Benzyl-4-hydroxypiperidine

Cat. No.: B029503

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## Application Notes and Protocols for 1-Benzyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **1-Benzyl-4-hydroxypiperidine**, a versatile chemical intermediate pivotal in the synthesis of a wide range of pharmacologically active compounds. These application notes include a summary of its material safety data, its applications in the development of therapeutic agents, detailed experimental protocols for its use in synthesis, and visualizations of relevant biological signaling pathways.

## Material Safety Data Sheet (MSDS) Summary

A thorough understanding of the safety and handling of **1-Benzyl-4-hydroxypiperidine** is crucial for laboratory personnel. The following tables summarize the key safety and physicochemical properties.

Table 1: Physicochemical Properties of **1-Benzyl-4-hydroxypiperidine**

Property	Value
CAS Number	4727-72-4
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO
Molecular Weight	191.27 g/mol
Appearance	White to off-white crystalline powder
Melting Point	61-63 °C
Boiling Point	127-128 °C at 2 mmHg
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Hazard Identification and Safety Information

Hazard	Description
GHS Classification	Acute toxicity, Oral (Category 3), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves

## Applications in Drug Development

**1-Benzyl-4-hydroxypiperidine** serves as a critical building block in the synthesis of a variety of therapeutic agents, primarily targeting the central nervous system. Its piperidine core is a common motif in many neurologically active drugs.

Key therapeutic areas where derivatives of **1-Benzyl-4-hydroxypiperidine** are utilized include:

- **Acetylcholinesterase (AChE) Inhibitors:** These compounds are investigated for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the brain.

- **Dopamine D4 Receptor Antagonists:** These agents are being explored for the treatment of psychiatric disorders such as schizophrenia and for their potential in managing Parkinson's disease-related dyskinesias.
- **Menin-MLL Interaction Inhibitors:** This novel class of anti-cancer agents targets the protein-protein interaction between menin and MLL, which is crucial for the development of certain types of leukemia.
- **Analgesics:** The piperidine scaffold is a well-established pharmacophore in the design of potent opioid and non-opioid analgesics.

## Experimental Protocols

The following protocols are representative examples of how **1-Benzyl-4-hydroxypiperidine** and its precursor, 1-benzyl-4-piperidone, are used in the synthesis of pharmacologically active molecules.

### Protocol 1: Synthesis of 1-Benzyl-4-piperidone from Benzylamine and Methyl Acrylate

This protocol describes a common method for preparing the precursor to **1-Benzyl-4-hydroxypiperidine**.

Materials:

- Benzylamine
- Methyl acrylate
- Anhydrous toluene
- Metallic sodium
- Anhydrous methanol
- 25% Hydrochloric acid solution
- 35% Sodium hydroxide solution

- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- 250 mL three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

- To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
- Stir the mixture and heat to reflux. Add 1 mL of anhydrous methanol to initiate the reaction.
- Slowly add 28 g of N,N-bis( $\beta$ -propionate methyl ester) benzylamine dropwise.
- After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions.
- Cool the reaction mixture to room temperature.
- Extract the mixture with 150 mL of 25% hydrochloric acid solution.
- Reflux the acidic aqueous layer in an oil bath for 5 hours. Monitor the reaction by testing a small sample with  $\text{FeCl}_3$  solution; the reaction is complete when there is no color change.
- Cool the reaction mixture and neutralize to a pH of approximately 8.5 with 35% sodium hydroxide solution while stirring.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
- Remove the ethyl acetate by rotary evaporation.

- Purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oily liquid.<sup>[1]</sup>

## Protocol 2: Synthesis of a Benzyloxy Piperidine-Based Dopamine D4 Receptor Antagonist

This protocol outlines a general procedure for the synthesis of a dopamine D4 receptor antagonist starting from tert-butyl 4-hydroxypiperidine-1-carboxylate, a related precursor.

Materials:

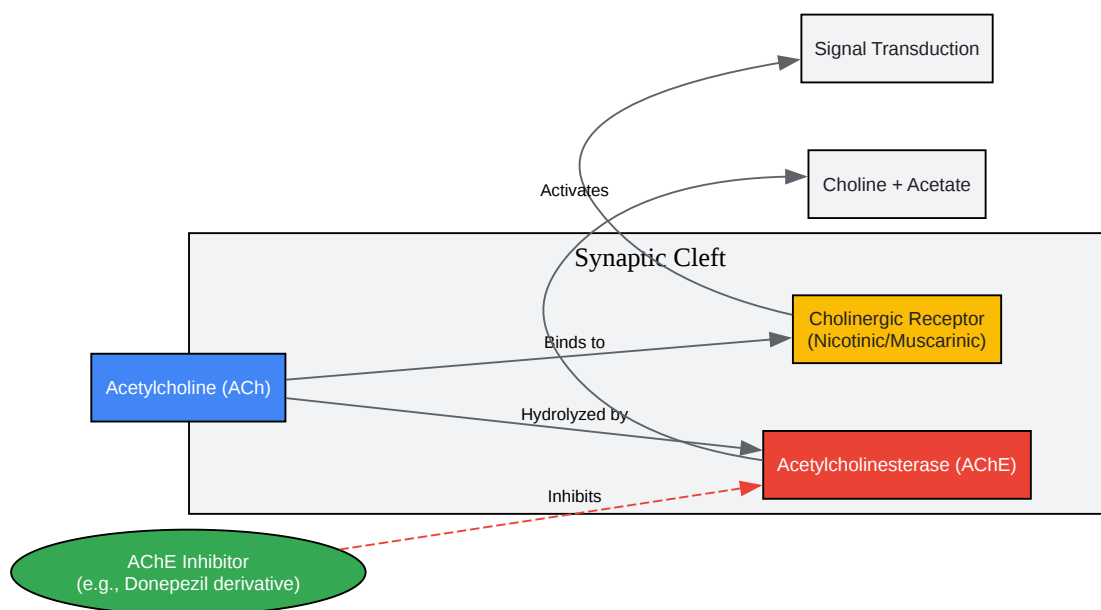
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- Sodium hydride (NaH)
- Benzyl bromide (BnBr)
- Anhydrous Tetrahydrofuran (THF)
- Trifluoroacetic acid (TFA) or 4M HCl in dioxane
- Appropriate aryl/heteroaryl aldehyde
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flasks, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

- Alkylation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere, add NaH portion-wise at 0 °C.
- Allow the mixture to stir for 30 minutes, then add the desired benzyl bromide dropwise.
- Let the reaction warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl ether.
- Boc Deprotection: Dissolve the benzyl ether in DCM and add TFA or 4M HCl in dioxane.
- Stir at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure to yield the deprotected piperidine salt.
- Reductive Amination: To a solution of the deprotected piperidine, the desired aryl/heteroaryl aldehyde, and Et<sub>3</sub>N in DCM, add NaBH(OAc)<sub>3</sub> portion-wise.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain the final dopamine D4 receptor antagonist.[2]

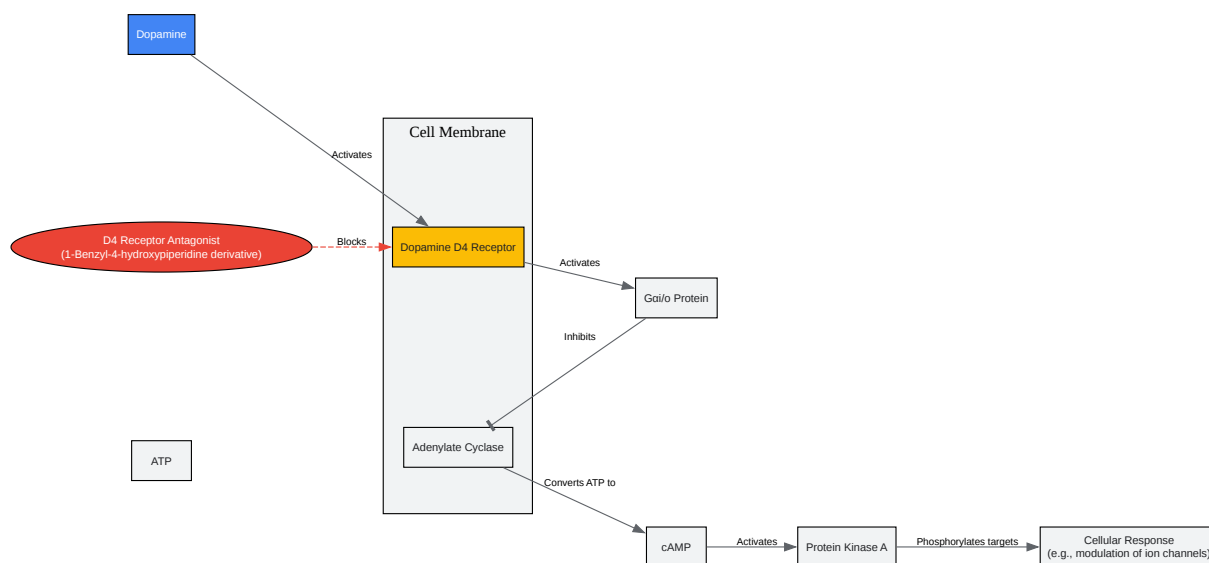
## Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the applications of **1-Benzyl-4-hydroxypiperidine** derivatives.



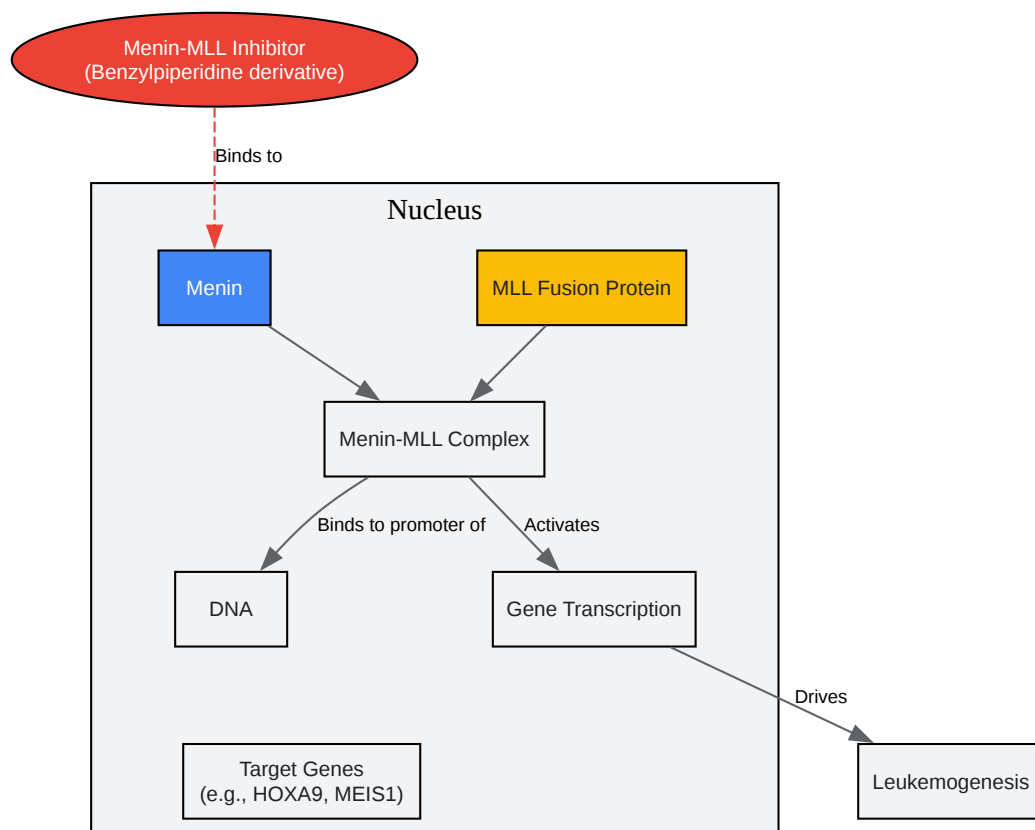
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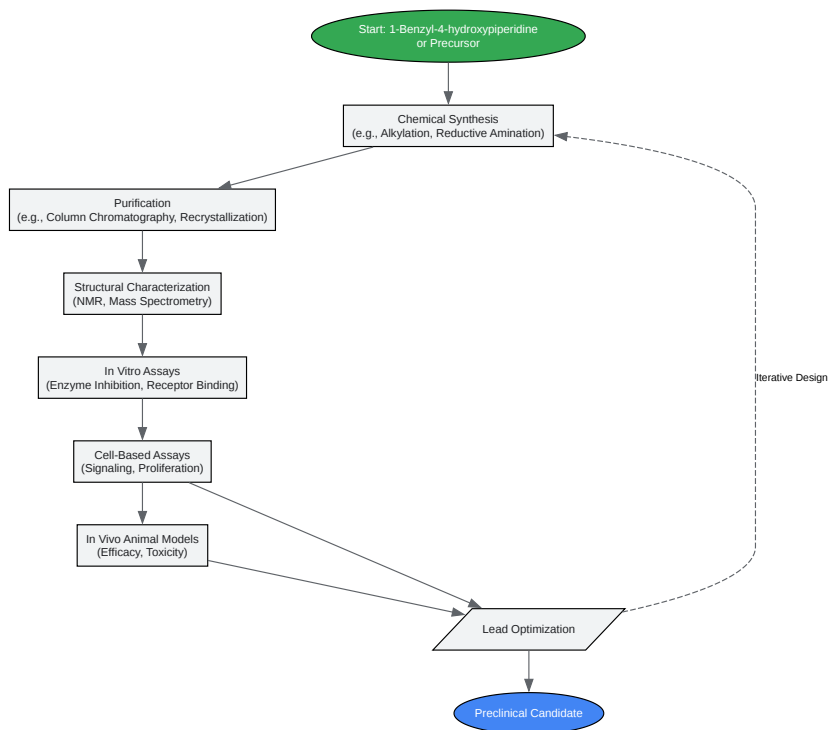
Caption: Acetylcholinesterase Inhibition Pathway.



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Caption: Dopamine D4 Receptor Signaling Pathway.





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## References

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- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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